molecular formula C14H11N5O4S B2418328 N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide CAS No. 1171032-11-3

N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B2418328
CAS No.: 1171032-11-3
M. Wt: 345.33
InChI Key: NRATVOUCTILVSM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds involves a series of reactions. For instance, a series of novel N-aryl-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines were synthesized and evaluated for their antitumor activities . Another study reported the synthesis of N-substituted (Z)-5-(benzo[d][1,3]dioxol-5-ylmethylene)-2-thioxothiazolidin-4-one derivatives .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For example, the synthesis of N-substituted (Z)-5-(benzo[d][1,3]dioxol-5-ylmethylene)-2-thioxothiazolidin-4-one derivatives involved a series of reactions . Another study reported the synthesis of substituted 5H-benzo[i][1,3,4]thiadiazolo[3,2-a]quinazoline-6,7-diones .

Mechanism of Action

While the specific mechanism of action for “N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide” is not known, similar compounds have shown antitumor activities. For instance, compound C27 could induce apoptosis and cause both S-phase and G2/M-phase arrests in HeLa cell line . Another compound displayed remarkable anticonvulsant activities, and the NaV1.1 channel inhibition was involved in the mechanism of action .

Future Directions

The future directions for research on “N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide” could include further studies on its synthesis, characterization, and potential applications. Given the antitumor activities of similar compounds , it could be interesting to explore its potential use in cancer treatment. Further studies could also investigate its mechanism of action and safety profile.

Properties

IUPAC Name

N-[5-(1,3-benzodioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl]-4-methylthiadiazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N5O4S/c1-7-12(24-19-16-7)13(20)15-14-18-17-11(23-14)5-8-2-3-9-10(4-8)22-6-21-9/h2-4H,5-6H2,1H3,(H,15,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRATVOUCTILVSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)NC2=NN=C(O2)CC3=CC4=C(C=C3)OCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N5O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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